molecular formula C19H36O2 B14864843 Methyl octadec-12-enoate CAS No. 20221-23-2

Methyl octadec-12-enoate

Cat. No.: B14864843
CAS No.: 20221-23-2
M. Wt: 296.5 g/mol
InChI Key: LMWAESDDOGRMOK-UHFFFAOYSA-N
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Description

Methyl octadec-12-enoate (IUPAC name: Methyl (12Z)-12-octadecenoate) is a monounsaturated fatty acid methyl ester (FAME) with the molecular formula C₁₉H₃₆O₂ and a molecular weight of 296.5 g/mol . Structurally, it features a single cis (Z)-configured double bond at the 12th carbon of the 18-carbon chain. This compound is primarily utilized in lipid research, industrial applications (e.g., surfactants, lubricants), and as a reference standard in mass spectrometry .

Properties

CAS No.

20221-23-2

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

methyl octadec-12-enoate

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,3-6,9-18H2,1-2H3

InChI Key

LMWAESDDOGRMOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-12-enoate can be synthesized through the esterification of octadecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to achieve the desired esterification.

Industrial Production Methods

In industrial settings, this compound is produced through the transesterification of triglycerides derived from vegetable oils. This process involves the reaction of triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide, to yield the methyl ester.

Chemical Reactions Analysis

Metathesis Reactions

Methyl octadec-12-enoate undergoes olefin metathesis catalyzed by ruthenium-carbene complexes (e.g., Grubbs II catalyst , G2 ), enabling bond reorganization for synthesizing value-added products. Key findings include:

Cross-Metathesis (CM) with Eugenol

  • Conditions : Ethanol, 50°C, 0.1 mol% G2 , 10-minute reaction.

  • Products :

    • Dec-1-ene (CM1)

    • Methyl dec-9-enoate (CM2)

    • 2-Methoxy-4-(undec-2-en-1-yl)phenol (CM3)

    • Methyl 11-(4-hydroxy-3-methoxyphenyl)undec-9-enoate (CM4)

  • Performance : >90% conversion and >98% selectivity for CM products .

Self-Metathesis (SM)

  • Products : Dimethyl octadec-9-enedioate (SM2) and octadec-9-ene (SM1) .

  • Catalyst Efficiency : Turnover number (TON) up to 1,900 with G2 in ethanol .

Reaction TypeCatalystSolventConversion (%)Selectivity (%)TON
Cross-MetathesisG2Ethanol95>981,900
Self-MetathesisG2DCM90851,500

Epoxidation

The cis-12 double bond reacts with peracids (e.g., mCPBA) or enzymatic systems to form epoxides, critical for polymer and bio-lubricant applications.

Epoxide Formation

  • Conditions : Peracetic acid, 40–60°C, 6–24 hours.

  • Product : Methyl 12,13-epoxy-octadecanoate .

  • Side Reaction : Prolonged reaction times lead to hydrolysis of epoxides to diols (confirmed via FTIR) .

SubstrateEpoxidation Time (h)Epoxide Yield (%)Hydrolysis Byproduct (%)
This compound6885
This compound247228

Diels-Alder Reaction

While not directly reported for this compound, analogous esters (e.g., methyl 9,12-dioxo-octadec-10-enoate) react with dienes (isoprene, 2,3-dimethylbutadiene) to yield cyclohexene derivatives .

MTAD Cycloaddition

The double bond reacts with 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) for structural elucidation:

  • Product : A six-membered adduct fragmenting at m/z = 250 and 322 in mass spectrometry .

Hydrogenation

  • Conditions : H₂, Pd/C, 25°C.

  • Product : Methyl stearate (saturated ester) .

Hydroboration-Oxidation

  • Product : Methyl 12-hydroxyoctadecanoate (anti-Markovnikov alcohol) .

Oxidation and Isomerization

  • Autoxidation : Forms hydroperoxides at the allylic position under aerobic conditions .

  • Isomerization : The cis-12 double bond isomerizes to trans under thermal or catalytic conditions (e.g., Ru complexes) .

Thiol-Ene Reaction

  • Reagent : Sodium hydrogen sulfide (NaSH).

  • Product : Methyl 12-mercaptostearate, with competing epithiostearate formation in air .

Scientific Research Applications

Methyl octadec-12-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its role in biological membranes and lipid metabolism.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of biodiesel and as a lubricant additive.

Mechanism of Action

The mechanism of action of methyl octadec-12-enoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for various enzymes involved in lipid metabolism, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl octadec-12-enoate belongs to a broader class of C18 FAMEs, which vary in saturation and double bond positions. Below is a detailed comparison with key structural analogs:

Table 1: Comparative Analysis of this compound and Related FAMEs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Double Bond Position(s) Configuration Key Properties/Applications
This compound Not provided C₁₉H₃₆O₂ 296.5 12 Z (cis) Niche applications in lipid research; limited stability due to mono-unsaturation
Methyl octadecanoate 112-61-8 C₁₉H₃₈O₂ 298.5 None - Higher melting point (~39°C); used in biodiesel and lubricants
Methyl 9,12-octadecadienoate 112-63-0 C₁₉H₃₄O₂ 294.5 9, 12 Z,Z (cis,cis) Lower oxidative stability; prevalent in plant oils and biofuels
Methyl octadec-9-enoate (Methyl oleate) 112-62-9 C₁₉H₃₆O₂ 296.5 9 Z (cis) High industrial demand; superior cold-flow properties in biofuels

Key Research Findings:

Physical Properties: Melting Point: this compound’s melting point is expected to be lower than its saturated counterpart (methyl octadecanoate) due to the cis double bond, which disrupts molecular packing. However, it is higher than methyl 9,12-octadecadienoate, which has two double bonds . Oxidative Stability: The single double bond in this compound confers moderate oxidative stability compared to polyunsaturated analogs like methyl 9,12-octadecadienoate, which degrade faster under heat or UV exposure .

Chemical Reactivity: The Δ12 double bond position influences reactivity in hydrogenation and epoxidation reactions. For example, this compound may yield different epoxide products compared to methyl oleate (Δ9) due to steric effects .

Applications: Unlike methyl oleate, which is widely used in biodiesel and cosmetics, this compound has niche roles as a specialty chemical in synthetic chemistry and analytical standards .

Literature Gaps: Few studies focus on this compound compared to Δ9 or Δ6 isomers. notes that even the free acid form, cis-12-octadecenoic acid, is under-researched .

Notes on Structural Isomerism:

  • The position and number of double bonds significantly impact physical and chemical behavior. For instance: Methyl oleate (Δ9) is liquid at room temperature, while methyl octadecanoate (saturated) is solid. Methyl 9,12-octadecadienoate’s two double bonds reduce viscosity, making it preferable in low-temperature biofuels .

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